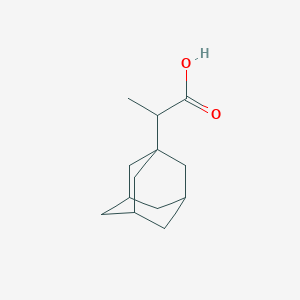

2-(Adamantan-1-yl)propanoic acid

CAS No.:

Cat. No.: VC18254570

Molecular Formula: C13H20O2

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20O2 |

|---|---|

| Molecular Weight | 208.30 g/mol |

| IUPAC Name | 2-(1-adamantyl)propanoic acid |

| Standard InChI | InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15) |

| Standard InChI Key | JJOIGVWVISBUAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 2-(adamantan-1-yl)propanoic acid consists of a propanoic acid group (–CH2CH2COOH) attached to the bridgehead carbon of the adamantane framework. Adamantane, a diamondoid hydrocarbon, imparts exceptional thermal stability and lipophilicity to the molecule. The IUPAC name for this compound is 3-(1-adamantyl)propanoic acid, with a molecular formula of C₁₃H₂₀O₂ and a molecular weight of 224.30 g/mol .

Stereochemical Considerations

While the parent compound lacks chiral centers, substituted variants such as (2S)-3-(adamantan-1-yl)-2-aminopropanoic acid demonstrate enantiomer-specific biological activities . The adamantane group’s three-dimensional geometry creates steric hindrance, influencing reactivity and intermolecular interactions .

Table 1: Molecular Properties of 2-(Adamantan-1-yl)propanoic Acid and Analogs

Synthesis and Manufacturing

The synthesis of adamantane-containing carboxylic acids typically involves Friedel-Crafts alkylation or transition metal-catalyzed coupling reactions. For 2-(adamantan-1-yl)propanoic acid, a plausible route includes:

-

Adamantane Bromination: Adamantane undergoes bromination at the bridgehead position using Br₂ in the presence of FeCl₃ .

-

Grignard Reaction: The bromoadamantane reacts with magnesium to form an organomagnesium intermediate, which is quenched with acrylonitrile to yield 3-(adamantan-1-yl)propanenitrile.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄.

This pathway mirrors methods used for synthesizing analogs like 3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, where adamantane derivatives are functionalized through multi-step organic reactions.

Physicochemical Properties

Solubility and Stability

Adamantane’s hydrophobicity confers low aqueous solubility to the compound, making it more soluble in organic solvents such as dichloromethane or tetrahydrofuran. The carboxylic acid group enables salt formation with bases, improving solubility in polar media . Thermal stability is exceptional, with decomposition temperatures exceeding 250°C, as observed in related compounds .

Spectroscopic Data

-

IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid group .

-

NMR Spectroscopy:

Applications in Research and Industry

Pharmaceutical Development

Adamantane derivatives are prized for their ability to enhance drug bioavailability and membrane permeability. For example:

-

Antiviral Agents: Adamantane-containing compounds inhibit viral uncoating in influenza A, though resistance has limited their use .

-

Peptide Mimetics: The rigid adamantane scaffold stabilizes peptide conformations, as seen in Fmoc-protected analogs used in solid-phase peptide synthesis.

Materials Science

The compound’s thermal stability and non-polar structure make it a candidate for:

-

Polymer Additives: Improves heat resistance in engineering plastics.

-

Liquid Crystals: Adamantane derivatives align in ordered phases under electric fields .

Table 2: Comparative Biological Activity of Adamantane Derivatives

Future Directions

Research priorities include:

-

Stereoselective Synthesis: Developing enantiopure forms for pharmacological applications.

-

Structure-Activity Relationships: Systematic modification of the propanoic acid chain to optimize target binding.

-

Green Chemistry: Exploring biocatalytic routes to reduce reliance on harsh reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume